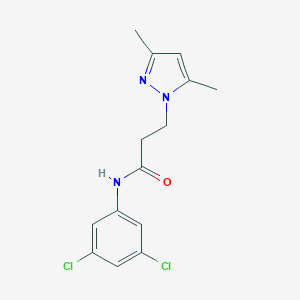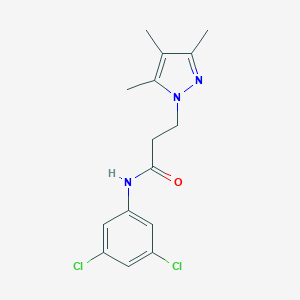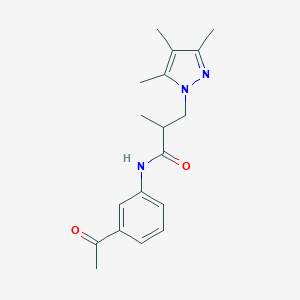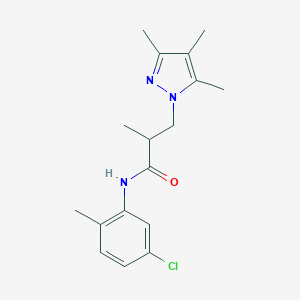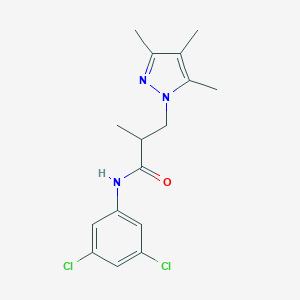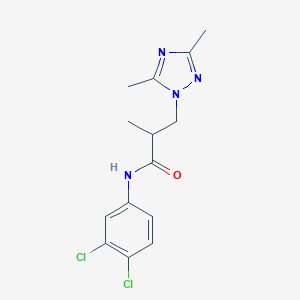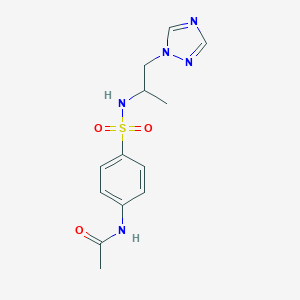
N-(4-(N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies. For instance, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the formation of a triazole ring, which is a five-membered ring structure containing three nitrogen atoms and two carbon atoms .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1,2,4-triazole derivatives have shown promising results in combating bacterial strains. For example, certain compounds within this class exhibited significant antibacterial activity against different bacterial strains and antifungal activity against C. albicans and C. parapsilosis .
Anticancer Activity
These derivatives have also been designed, synthesized, and evaluated for their anticancer activity. Some compounds demonstrated adequate cytotoxic effects in studies .
Chemistry and Synthesis
The chemistry and synthesis of triazoles are a significant area of study. The positional arrangement of nitrogen atoms in the five-membered ring leads to the formation of substantial isomers with various tautomers .
Antibacterial Pharmaceuticals
Dihydroindeno- and indeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized as structural analogs and evaluated for in vitro antibacterial activity against strains like S. aureus and E. coli .
Wirkmechanismus
Target of Action
The primary target of N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The interaction of N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of these hormones, leading to downstream effects on various physiological processes that depend on estrogens.
Result of Action
The molecular and cellular effects of N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide’s action are primarily related to its inhibitory effect on the aromatase enzyme. By inhibiting this enzyme, the compound can potentially affect the production of estrogens, leading to downstream effects on various physiological processes that depend on these hormones .
Safety and Hazards
Zukünftige Richtungen
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry. Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Eigenschaften
IUPAC Name |
N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-10(7-18-9-14-8-15-18)17-22(20,21)13-5-3-12(4-6-13)16-11(2)19/h3-6,8-10,17H,7H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWVBKQCJSFNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)sulfamoyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

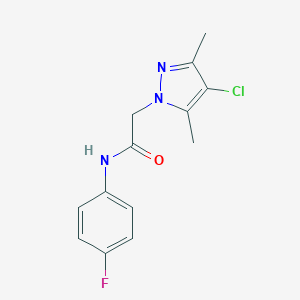
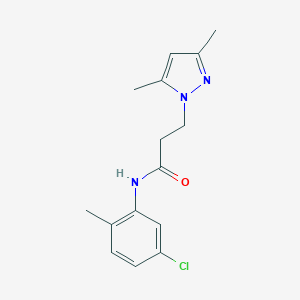
![1-Acetyl-4-[2-hydroxy-3-(4-methylpiperidyl)propoxy]-3-methoxybenzene](/img/structure/B497141.png)
![N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide](/img/structure/B497142.png)
![1-{[1,1'-Biphenyl]-4-yloxy}-3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B497144.png)

